2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine
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Overview
Description
“2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine” is a chemical compound with the molecular formula C20H23N5O4 . It is a type of nucleoside, which are key components of biological molecules like DNA and RNA .
Molecular Structure Analysis
The molecular structure of “2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine” includes a purine base (adenosine), a sugar ring (ribose), and a phenylmethyl group . The methylethylidene group is attached to the 2’ and 3’ positions of the ribose ring .Physical And Chemical Properties Analysis
The molecular weight of “2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine” is 397.43 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .Scientific Research Applications
Adenosine Receptor Selectivity and Agonism
- A3 Adenosine Receptor Selectivity : Research on N(6)-alkyl-2-alkynyl derivatives of adenosine, including molecules structurally related to 2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine, shows significant selectivity and potency at the A3 adenosine receptor subtype. Modifications at the N(6) and 2- positions of the adenosine molecule can enhance this selectivity, indicating potential therapeutic targets for diseases where the A3 receptor plays a crucial role (Volpini et al., 2002).
Chemical Synthesis and Modification
Methylation of Adenosine : A method for the selective methylation of adenosine at the 2'-O position has been described, providing a pathway for synthesizing 2'-O-methyladenosine and related compounds. This process underscores the importance of chemical modifications in creating nucleoside analogues with potential biological applications (Yano et al., 1980).
S-Adenosylmethionine Utilization : The diverse roles of S-adenosylmethionine (SAM) in biological systems, including its function as a methyl donor in numerous methylation reactions, highlight the complex biochemistry surrounding adenosine derivatives. The study of SAM and its interactions with nucleosides like 2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine may reveal new insights into cellular methylation processes and the synthesis of biologically active compounds (Fontecave et al., 2004).
Nucleoside Analogue Synthesis : Advances in the chemical synthesis of nucleoside analogues, including those related to 2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine, are crucial for developing new therapeutic agents and understanding nucleoside function in biological systems. Techniques for regioselective methylation and the introduction of novel substituents have expanded the toolbox for nucleoside modification and application (Beigelman et al., 2000).
Safety and Hazards
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-[6-(benzylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-20(2)28-15-13(9-26)27-19(16(15)29-20)25-11-24-14-17(22-10-23-18(14)25)21-8-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19,26H,8-9H2,1-2H3,(H,21,22,23)/t13-,15-,16-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQFYSBBKJODPY-NVQRDWNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652635 |
Source
|
Record name | N-Benzyl-2',3'-O-(1-methylethylidene)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78188-38-2 |
Source
|
Record name | N-Benzyl-2',3'-O-(1-methylethylidene)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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